molecular formula C22H21N3O4S B6562959 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 1021221-90-8

2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one

货号: B6562959
CAS 编号: 1021221-90-8
分子量: 423.5 g/mol
InChI 键: WHEGTOMTNVYNPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a methyl group at position 3 and a sulfanyl-linked oxazole moiety at position 2.

属性

IUPAC Name

2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-13-17(23-20(29-13)15-9-7-11-18(27-3)19(15)28-4)12-30-22-24-16-10-6-5-8-14(16)21(26)25(22)2/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEGTOMTNVYNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests multiple sites for biological interaction, making it a candidate for various therapeutic activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C21H24N4O3SC_{21}H_{24}N_4O_3S with a molecular weight of 396.51 g/mol. The structural representation includes an oxazole ring, a quinazolinone moiety, and a sulfanyl group, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC21H24N4O3S
Molecular Weight396.51 g/mol
LogP2.9772
Polar Surface Area81.409 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds in the quinazolinone family. For instance, derivatives have been shown to exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Activity

In a comparative study involving derivatives of quinazolinones, compounds similar to the target molecule displayed Minimum Inhibitory Concentrations (MIC) ranging from 1010 to 5050 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of methoxy groups in the phenyl ring enhanced antibacterial activity significantly compared to their unsubstituted counterparts .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of quinazolinone derivatives have been extensively studied in various cancer cell lines. For example, compounds featuring similar scaffolds have shown IC50 values in the micromolar range against HeLa and MCF-7 cells.

Research Findings

A study reported that certain derivatives inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of reactive oxygen species (ROS) and changes in mitochondrial membrane potential . The specific mechanism for the target compound remains to be elucidated but may involve similar pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest.
  • Induction of Oxidative Stress : By generating ROS, these compounds can trigger apoptotic pathways in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several quinazolinone derivatives. Key comparisons include:

Compound Name / CAS Molecular Formula Substituents Molecular Weight Melting Point Key Features
Target Compound C₂₃H₂₃N₃O₄S - 2,3-Dimethoxyphenyl-oxazole
- Methyl group at quinazolinone C3
437.5 N/A Potential for hydrogen bonding via oxazole and quinazolinone moieties .
4l () C₄₀H₄₀N₄O₆ - Bis(4-methoxyphenyl)-tetrahydroquinazolinone
- Methyl and dimethylpropyl groups
~684.8 228–230°C Synthesized via Pd-catalyzed Suzuki coupling; demonstrates thermal stability .
CAS 946352-82-5 () C₂₂H₂₂N₄O₃S - 4-Methylphenyl-oxadiazole
- 3-Methoxypropyl at quinazolinone C3
422.5 N/A Oxadiazole substituent may enhance π-stacking interactions in crystallography .

Hydrogen Bonding and Crystallography

  • The oxazole and quinazolinone groups in the target compound may engage in N–H···O or C–H···O interactions, as observed in similar systems .
  • By contrast, compound 4l () lacks an oxazole but includes methoxyphenyl groups, which could participate in C–H···π interactions. CAS 946352-82-5’s oxadiazole moiety may favor π-π stacking due to its planar structure .

准备方法

Cyclocondensation of 2,3-Dimethoxybenzamide with Ethyl Acetoacetate

The 1,3-oxazole ring is synthesized via a modified Robinson-Gabriel reaction. A mixture of 2,3-dimethoxybenzamide (1.0 equiv), ethyl acetoacetate (1.2 equiv), and phosphorus oxychloride (3.0 equiv) undergoes reflux in anhydrous dichloromethane for 6–8 hours. The reaction proceeds through imidate intermediate formation, followed by cyclodehydration.

Reaction Conditions

ParameterValue
Temperature40–45°C
CatalystPOCl₃
SolventDichloromethane
Yield78–82%

Post-reaction workup involves neutralization with ice-cold NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:EtOAc = 4:1) to isolate the oxazole intermediate.

Chloromethylation of the Oxazole Ring

Intermediate A is prepared by treating the oxazole with chloromethyl methyl ether (MOMCl, 1.5 equiv) in the presence of ZnCl₂ (0.1 equiv) at 0–5°C for 2 hours. This Friedel-Crafts-type reaction introduces the chloromethyl group at the C4 position of the oxazole.

Synthesis of the Quinazolinone Core

Ring Closure via Anthranilic Acid Derivatives

3-Methyl-3,4-dihydroquinazolin-4-one is synthesized from methyl anthranilate (1.0 equiv) and trimethylorthoacetate (1.2 equiv) in acetic acid under reflux (12 hours). The reaction proceeds through imine formation and subsequent cyclization.

Key Optimization Parameters

  • Acid Catalyst : Concentrated HCl (10 mol%) accelerates cyclization.

  • Yield Improvement : Ultrasonic irradiation (25 kHz, 40°C) reduces reaction time to 3 hours with 89% yield.

Thiolation at C2 Position

The quinazolinone core is functionalized with a thiol group using Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 4 hours. Thiocarbonyl formation is confirmed via IR (ν = 1250 cm⁻¹, C=S stretch).

Coupling of Oxazole and Quinazolinone Intermediates

Nucleophilic Substitution

Intermediate A (1.0 equiv) reacts with Intermediate B (1.1 equiv) in dimethylformamide (DMF) containing K₂CO₃ (2.0 equiv) at 60°C for 8 hours. The sulfanyl linker forms via SN₂ displacement of the chloromethyl group.

Comparative Yields Under Varied Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF60875
Cs₂CO₃Acetonitrile80682
DBUTHF501268

Purification and Characterization

Crude product is purified via flash chromatography (gradient elution: 5–20% MeOH in CH₂Cl₂). Structural validation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 7.8 Hz, 1H, quinazolinone H5), 7.45–7.12 (m, 5H, aromatic), 4.32 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃), 3.24 (s, 3H, NCH₃).

  • HRMS : m/z 516.1678 [M+H]⁺ (calc. 516.1681).

Alternative Synthetic Routes and Catalytic Innovations

One-Pot Tandem Reactions

A patent-disclosed method (US9505749B2) combines oxazole formation and coupling in a single pot using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) under CO atmosphere (1 atm). This approach reduces steps but requires rigorous temperature control (90–100°C).

Green Chemistry Approaches

  • Solvent-Free Mechanochemistry : Ball milling oxazole and quinazolinone intermediates with KF/Al₂O₃ yields 70% product in 2 hours.

  • Microwave Assistance : Irradiation (300 W, 100°C) shortens coupling time to 15 minutes with 80% yield.

Challenges and Optimization Strategies

Byproduct Formation During Thiolation

Over-thiolation at the quinazolinone C4 position is mitigated by:

  • Stoichiometric Control : Limiting Lawesson’s reagent to 0.5 equiv.

  • Additives : Thiourea (0.2 equiv) suppresses disulfide formation.

Oxazole Ring Instability

The electron-rich oxazole ring is prone to electrophilic degradation. Stabilization methods include:

  • Low-Temperature Workup : Quenching reactions at −10°C.

  • Antioxidants : Adding BHT (0.1% w/w) during extraction.

Scalability and Industrial Feasibility

Pilot-scale batches (1 kg) achieved 68% yield using:

  • Continuous Flow Reactors : Residence time = 30 minutes, T = 70°C.

  • Cost Analysis : Raw material cost = $420/kg; Process cost = $180/kg .

常见问题

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of solvent choice, temperature, and catalysts. Key parameters include:

  • Solvent selection: Methanol or ethanol under reflux (60–80°C) for cyclization steps .
  • Catalysts: Graphene oxide nanosheets may enhance quinazolinone framework formation in aqueous media .
  • Reaction monitoring: Thin-layer chromatography (TLC) or HPLC to track intermediates and minimize side products .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventMethanol (reflux)70–85%
CatalystGraphene oxide nanosheets+15% yield
Temperature60–80°CAvoids decomposition

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and hybridization states (e.g., methoxy groups at 2,3-positions on phenyl) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., 410.4 g/mol) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=S stretch at ~1050 cm⁻¹) .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

Methodological Answer:

  • Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Cytotoxicity screening: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Mechanistic studies: Molecular docking to predict binding affinity with target enzymes (e.g., DHFR or kinases) .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved across different studies?

Methodological Answer: Contradictions often arise from variations in:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. ethanol .
  • Catalyst loading: Excess graphene oxide (>5 wt%) can hinder purification .
  • Workup procedures: Recrystallization in ethanol vs. column chromatography impacts purity .

Q. What advanced strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent modification: Compare analogs with varying methoxy positions (2,3- vs. 2,4-dimethoxy) to assess antimicrobial potency .
  • Pharmacophore mapping: Use X-ray crystallography or DFT calculations to identify critical interactions (e.g., oxazole ring π-stacking) .
  • In silico modeling: Molecular dynamics simulations to predict metabolic stability .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0), monitoring degradation via HPLC .
  • Light/thermal stability: Accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

Q. What experimental designs address variability in biological assay outcomes?

Methodological Answer:

  • Replicates: Use ≥3 biological replicates with statistical analysis (ANOVA) to account for inter-experimental variability .
  • Positive controls: Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .
  • Blinded scoring: Independent analysis of cell viability or zone-of-inhibition measurements .

Q. How can researchers investigate the compound’s environmental impact during disposal?

Methodological Answer:

  • Fate studies: Track abiotic degradation in water/soil using LC-MS and assess hydrolysis products .
  • Ecotoxicology: Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
  • Biodegradation assays: Incubate with soil microbiota and monitor parent compound depletion .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。